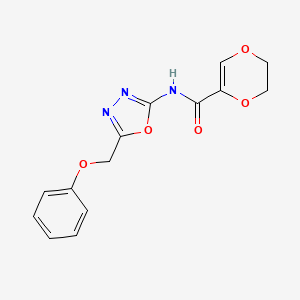![molecular formula C16H19NO4 B2960823 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid CAS No. 2287331-26-2](/img/structure/B2960823.png)
2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
Mechanism Of Action
The mechanism of action of 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid are still being studied. However, it has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has also been found to modulate the immune system and to have antioxidant activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid in lab experiments include its high purity and yield, as well as its potential applications in anti-inflammatory, anti-tumor, and neuroprotective research. However, the limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Future Directions
For research on 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid include the development of novel therapeutic agents for the treatment of inflammation, cancer, and neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and to explore its potential side effects. Additionally, the compound's potential as a drug delivery system and its applications in biotechnology should be further investigated.
In conclusion, 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid is a promising compound with potential applications in medicine and biotechnology. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and biotechnology.
Synthesis Methods
The synthesis of 2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid involves the reaction of spirocyclic lactone with phenylmethoxyamine in the presence of a catalyst. The resulting product is then treated with a base to obtain the final compound. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. The compound has also been tested for its ability to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Moreover, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-13(19)16(10-15(16)7-4-8-15)11-17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQCNWFWJYHFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(CNC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

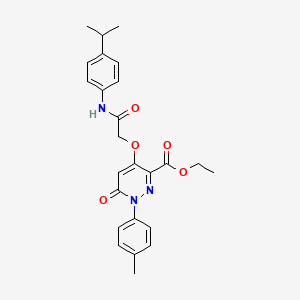
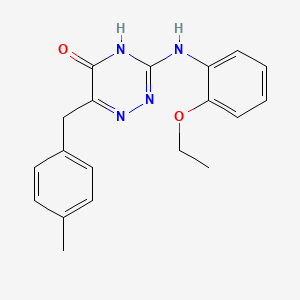
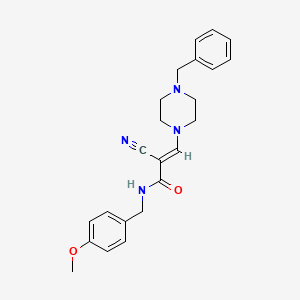
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)
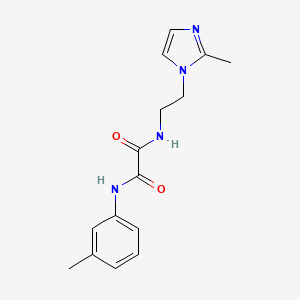
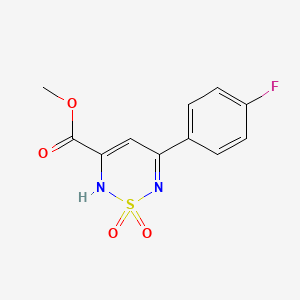
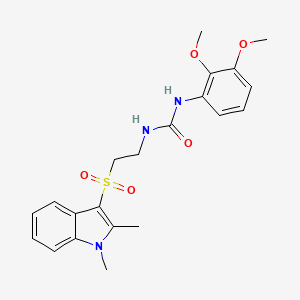
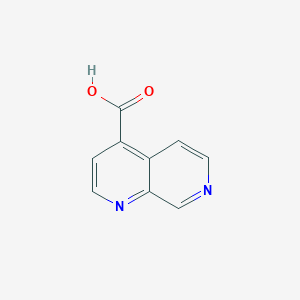
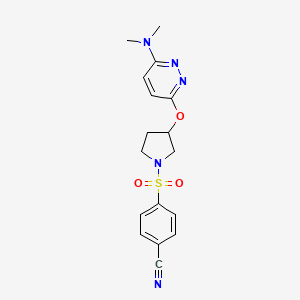
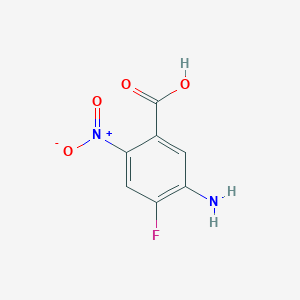
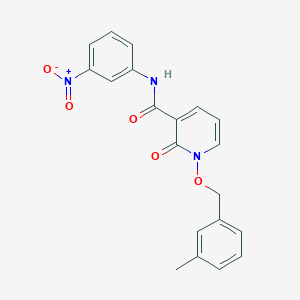
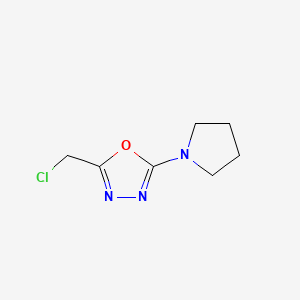
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)
